molecular formula C18H21N7O2 B2840021 N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide CAS No. 339010-35-4

N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide

Cat. No. B2840021
CAS RN: 339010-35-4
M. Wt: 367.413
InChI Key: YLZRUJNPSVRNOK-YCQTUCNWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a carboxamide group and a complex side chain involving a pyrimidine ring and a dimethylamino group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, and density are not specified in the available data . Further experimental studies would be needed to determine these properties.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The utility of compounds structurally related to N-{1-({2-[(dimethylamino)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide in the synthesis of heterocyclic systems has been demonstrated. These compounds serve as reagents for preparing various heterocyclic compounds, such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and triazolo[2,3-a]pyrimidin-5-ones, showcasing their versatility in synthesizing complex molecular structures with potential biological activities (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Structural and Chemical Properties

  • Research into the structural properties of compounds with similar functional groups has provided insights into their chemical behavior, such as the barrier to rotation around the carbon-amino-nitrogen bond, which is crucial for understanding the reactivity and stability of these molecules. This research has implications for designing compounds with tailored properties for specific applications (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Polymer Science

  • In the field of polymer science, related compounds have been used to synthesize new aromatic polymers with specific characteristics, such as solubility in nonpolar solvents and thermal stability. These polymers have potential applications in materials science, highlighting the importance of such compounds in developing new materials with desirable properties (Lin, Yuki, Kunisada, & Kondo, 1990).

Catalysis

  • Compounds with (dimethylamino) functional groups have been used as catalysts in chemical reactions, such as acylation. This application underscores the role of these compounds in facilitating chemical transformations, which is essential for the synthesis of complex molecules in a more efficient and environmentally friendly manner (Takeda, 2002).

Antimicrobial Research

  • The synthesis and evaluation of new thienopyrimidine derivatives, derived from similar structural frameworks, have shown pronounced antimicrobial activity. This research area is crucial for discovering new antibiotics and understanding the relationship between chemical structure and biological activity, which is vital in the fight against resistant microbial strains (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

properties

IUPAC Name

N-[3-[2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-13-9-10-19-18(22-13)20-11-15(17(27)24-21-12-25(2)3)23-16(26)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,23,26)(H,24,27)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRUJNPSVRNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CN(C)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110976
Record name 2-(Benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]-2-propenoic acid 2-[(dimethylamino)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

339010-35-4
Record name 2-(Benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]-2-propenoic acid 2-[(dimethylamino)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339010-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzoylamino)-3-[(4-methyl-2-pyrimidinyl)amino]-2-propenoic acid 2-[(dimethylamino)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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